Elafibranor was developed by the pharmaceutical company Genfit. It belongs to the class of drugs known as peroxisome proliferator-activated receptor agonists, specifically acting on the alpha and delta subtypes. This classification highlights its role in modulating metabolic pathways associated with lipid metabolism and inflammation, making it a candidate for treating diseases characterized by metabolic dysregulation.
The synthesis of elafibranor involves several key steps that can be summarized as follows:
The process emphasizes high yields and purity of the final product, with detailed methods provided for each step.
Elafibranor undergoes various chemical reactions during its synthesis, primarily involving:
The reactions are optimized for high efficiency and minimal side products, making use of controlled conditions such as temperature and solvent choice .
Elafibranor exerts its pharmacological effects primarily through activation of peroxisome proliferator-activated receptors alpha and delta. This dual activation leads to:
Clinical studies have shown significant reductions in liver enzymes (e.g., alanine aminotransferase) and improvements in metabolic markers among treated patients .
Elafibranor is characterized by:
Key chemical properties include:
Analytical techniques such as differential scanning calorimetry and powder X-ray diffraction are employed to characterize its physical forms .
Elafibranor is primarily investigated for:
Research continues to explore its full therapeutic potential across various metabolic disorders .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3